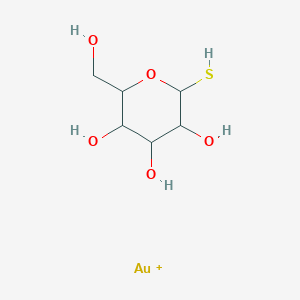

Gold, (1-thio-D-glucopyranosato-O2,S1)-

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12AuO5S+ |

|---|---|

Molecular Weight |

393.19 g/mol |

IUPAC Name |

gold(1+);2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1 |

InChI Key |

XHVAWZZCDCWGBK-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(C(O1)S)O)O)O)O.[Au+] |

Origin of Product |

United States |

Historical Context of Gold Based Compounds in Biochemical and Medicinal Research

The use of gold in medicine, a practice known as chrysotherapy, has ancient roots, with various cultures historically using gold-based preparations for a range of ailments. azom.comresearchgate.net In the modern scientific era, the investigation into the therapeutic potential of gold compounds began in earnest in the late 19th century. In 1890, the renowned physician Robert Koch discovered that a gold(I) cyanide salt exhibited antitubercular properties in vitro. semanticscholar.orgnih.gov Although this particular compound proved ineffective in vivo, Koch's findings catalyzed further research into the biological activities of gold complexes. nih.govnih.gov

A significant breakthrough occurred in the 1920s when Jacques Forestier, a French physician, explored the use of gold(I) polymeric thiolates for the treatment of rheumatoid arthritis. nih.govfrontiersin.org This pioneering work led to the development of chrysotherapy as a mainstream treatment for this inflammatory condition. frontiersin.org Research beginning in 1935 confirmed that gold-based drugs could effectively reduce inflammation and slow disease progression in patients with rheumatoid arthritis. drugbank.comnih.gov Among the key compounds developed for this purpose were aurothioglucose (B1665330) (marketed as Solganal), sodium aurothiomalate, and later, the oral drug auranofin. nih.govresearchgate.netnih.gov For decades, these gold compounds were a cornerstone of treatment for inflammatory arthritis. nih.govnih.gov However, since the 1980s and 1990s, their use has significantly decreased with the advent of newer, more effective disease-modifying antirheumatic drugs (DMARDs). drugbank.comnih.govnih.gov

Academic Relevance and Current Research Trajectories of Gold, 1 Thio D Glucopyranosato O2,s1

Despite its diminished clinical role in treating arthritis, Gold, (1-thio-D-glucopyranosato-O2,S1)- continues to be a compound of significant academic interest in chemical biology. patsnap.com Its established biological activity provides a foundation for exploring new therapeutic applications and for understanding the fundamental mechanisms of gold compounds in biological systems. nih.govnih.gov

Current research has moved beyond rheumatology, investigating the compound's potential in other areas. A primary focus of contemporary studies is its activity as a potent inhibitor of the seleno-enzyme thioredoxin reductase (TrxR). medchemexpress.com The thioredoxin system is crucial for cellular redox balance, and its inhibition is a promising strategy in various disease contexts. The ability of aurothioglucose (B1665330) to inhibit TrxR1 with high potency (IC50 of 65 nM) makes it a valuable tool for studying the roles of this enzyme. medchemexpress.com This inhibitory action is also linked to research exploring the anticancer properties of gold compounds, as TrxR is often overexpressed in cancer cells. frontiersin.org

Furthermore, studies have highlighted other biological effects of aurothioglucose, including anti-HIV activity, where it was shown to inhibit tumor necrosis factor-alpha-induced HIV-1 replication in latently infected cells. medchemexpress.com It is also known to inhibit the DNA binding of the transcription factor NF-κB in vitro. medchemexpress.com Another line of experimental research has observed that the administration of aurothioglucose can induce obesity in mice, making it a tool in studies of hypothalamic regulation of energy balance. wikipedia.orgchemeurope.com These diverse biological activities ensure that Gold, (1-thio-D-glucopyranosato-O2,S1)- remains a relevant subject for academic investigation, contributing to the broader effort to repurpose established drugs and uncover new mechanistic insights into the bioinorganic chemistry of gold. nih.govresearchgate.net

Foundational Chemical Structure and Coordination Chemistry of Gold, 1 Thio D Glucopyranosato O2,s1

Established Synthetic Routes for Gold, (1-thio-D-glucopyranosato-O2,S1)-

The synthesis of Gold, (1-thio-D-glucopyranosato-O2,S1)- is a well-established process that is noted for its straightforward nature. mdpi.com The primary and most common method involves the reaction of a gold(I) phosphine (B1218219) precursor with a protected thioglucose derivative. mdpi.comnih.gov

A typical synthesis starts with the peracetylation of D-glucose. The resulting peracetylated glucose is then converted to an α-glycosyl halide. This intermediate undergoes a substitution reaction with a thioacetate (B1230152) salt, such as potassium thioacetate, to yield a peracetylated thioglycoside. nih.gov Subsequent S-deacetylation affords the glycosyl thiol, 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucose. nih.gov

The final step is the coupling of this thioglucose derivative with a gold(I) phosphine halide, most commonly chloro(triethylphosphine)gold(I), in the presence of a mild base like potassium carbonate. mdpi.comnih.gov This reaction is often carried out in a biphasic solvent system, such as dichloromethane/water, to facilitate the reaction and purification. nih.gov An alternative approach utilizes S-(2,3,4,6-tetra-O-acetylglucopyranosyl)pseudothiourea hydrobromide in place of the thioglucose. mdpi.com Another reported method involves the reaction of a thioether with a heavy metal salt, like silver nitrate, to form a silver salt of the sugar thiol, which is then reacted with a tert-phosphine gold reagent. gpatindia.com

Table 1: Key Steps in the Established Synthesis of Gold, (1-thio-D-glucopyranosato-O2,S1)-

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Peracetylated α-glycosyl halide | Potassium thioacetate (KSAc) | Peracetylated thioglycoside |

| 2 | Peracetylated thioglycoside | Dithiothreitol (DTT), NaHCO3 | 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucose |

| 3 | 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucose, Chloro(triethylphosphine)gold(I) | Potassium carbonate (K2CO3) | Gold, (1-thio-D-glucopyranosato-O2,S1)- |

Novel Approaches in Gold, (1-thio-D-glucopyranosato-O2,S1)- Analog Synthesis

Research into the therapeutic applications of Gold, (1-thio-D-glucopyranosato-O2,S1)- has spurred the development of novel synthetic approaches to create a diverse range of analogs. nih.govacs.org These new methods aim to improve the pharmacological properties of the parent compound by modifying its constituent ligands. bohrium.com The primary strategies involve variations in both the thiol and phosphine ligands. nih.govnih.govacs.org

One innovative approach focuses on replacing the triethylphosphine (B1216732) ligand with other phosphine derivatives or alternative ligands to modulate the compound's lipophilicity and electronic properties. mdpi.combohrium.com For instance, analogs with trimethylphosphine (B1194731) and other phosphine structures have been synthesized. nih.gov Another novel strategy involves the substitution of the triethylphosphine group with a trimethylphosphite ester, which results in compounds with lower lipophilicity. mdpi.comresearchgate.net

Furthermore, extensive research has been conducted on modifying the thiosugar moiety. nih.gov Analogs have been synthesized using different thio-sugars, such as galactose, mannose, and lactose (B1674315) derivatives. nih.gov Deacetylated analogs have also been prepared to investigate the impact of lipophilicity on biological activity. nih.gov Beyond sugar-based thiols, novel analogs have been created by incorporating aromatic and aliphatic thiols. nih.gov A notable example is the synthesis of an analog where the thiosugar is replaced by an ethyl thiosalicylate ligand. rsc.org

Table 2: Examples of Novel Analog Synthesis Strategies

| Modification Site | Original Ligand | Novel Ligand Examples |

|---|---|---|

| Phosphine Ligand | Triethylphosphine | Trimethylphosphine, Trimethylphosphite, Other phosphines |

| Thiol Ligand | 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucose | Thio-galactose, Thio-mannose, Aromatic thiols, Aliphatic thiols, Ethyl thiosalicylate |

Strategies for Functional Group Modification and Ligand Exchange in Gold, (1-thio-D-glucopyranosato-O2,S1)-

Functional group modification and ligand exchange reactions are key strategies for fine-tuning the properties of Gold, (1-thio-D-glucopyranosato-O2,S1)- and its analogs. bohrium.com These modifications can influence the compound's stability, solubility, and interactions with biological targets.

One of the primary areas of functional group modification is the deacetylation of the sugar moiety. nih.gov This alters the lipophilicity of the compound. The triethylphosphine ligand is considered a crucial part of the active pharmacophore, and modifications often involve its replacement. bohrium.com For example, replacing it with a trimethylphosphite ester has been shown to create more polar compounds. researchgate.net

Ligand exchange reactions are fundamental to the biological activity of Gold, (1-thio-D-glucopyranosato-O2,S1)-, as it is believed that the tetraacetylated thioglucose ligand is readily displaced by biological thiols and selenols. nih.gov This reactivity has been explored synthetically through reactions with various S-, Se-, and N-containing amino acids. researchgate.net Studies have shown that thiones can replace both the triethylphosphine and the thioglucose ligands. nih.gov Similarly, thiourea (B124793) has been demonstrated to displace both ligands, forming new complexes. nih.gov The replacement of the thiosugar with pseudohalide groups like cyanide, thiocyanate, or azide (B81097) has also been investigated. nih.gov

Stereochemical Considerations in the Synthesis of Gold, (1-thio-D-glucopyranosato-O2,S1)- and its Derivatives

The stereochemistry of the glucopyranose ring is a critical aspect of the synthesis of Gold, (1-thio-D-glucopyranosato-O2,S1)- and its derivatives. The anomeric configuration of the thioglucose ligand is of particular importance. The established synthetic routes typically result in the β-anomer, which is achieved through an SN2 reaction at the anomeric center of the α-glycosyl halide precursor. nih.gov

In the broader context of gold-catalyzed reactions, stereoselective synthesis is an area of active research. nih.govnih.gov For instance, gold(I) catalysts have been used for the direct and α-stereoselective synthesis of deoxyglycosides from glycals. nih.gov While not directly applied to the synthesis of Gold, (1-thio-D-glucopyranosato-O2,S1)-, these methods highlight the potential for controlling stereochemistry in gold-mediated glycosylation reactions.

The synthesis of derivatives with different sugar moieties, such as galactose or mannose, also requires careful control of stereochemistry to ensure the desired anomer is obtained. nih.gov The inherent chirality of the sugar scaffold in Gold, (1-thio-D-glucopyranosato-O2,S1)- and its analogs plays a significant role in their biological interactions, making stereochemical control a key consideration in the design and synthesis of new derivatives.

Interaction with Biological Ligands and Macromolecules

The biological activity of Gold, (1-thio-D-glucopyranosato-O₂,S¹)-, commercially known as Auranofin, is predicated on the reactivity of its gold(I) center. In biological systems, this compound does not remain intact but participates in a series of exchange reactions, allowing the gold ion to interact with various biological targets.

The gold(I) ion in Gold, (1-thio-D-glucopyranosato-O₂,S¹)- is initially coordinated to a thiosugar (thioglucose) and a phosphine ligand. However, the gold-sulfur and gold-phosphine bonds are susceptible to displacement by biological nucleophiles, particularly thiols and selenols. This process, known as ligand exchange, is a fundamental aspect of its mechanism of action. nih.govbohrium.com The dynamic coordination sphere of the Au(I) species facilitates these exchanges, allowing it to form new complexes within the biological milieu. nih.gov

In the physiological environment, endogenous thiols such as glutathione (B108866) (GSH) and cysteine residues in proteins are present in high concentrations. These molecules can readily displace the original ligands, leading to the formation of new gold-thiolate complexes. This reactivity is driven by the high affinity of the soft gold(I) cation for soft sulfur and selenium donors. The ligand exchange process is not random; it is influenced by factors such as the concentration and accessibility of biological thiols and the stability of the resulting gold complexes. This targeted exchange allows the gold ion to be shuttled to various cellular compartments and protein targets. bohrium.comrsc.orgresearchgate.net

Following ligand exchange reactions, the gold(I) ion can bind to a wide array of proteins. These interactions can be either non-specific, involving binding to various accessible sites, or highly specific, targeting particular amino acid residues within the active sites of enzymes. The primary targets for gold(I) binding on proteins are the thiol and selenol groups of cysteine and selenocysteine (B57510) residues, respectively.

Cysteine and selenocysteine are critical amino acids in many proteins, particularly enzymes involved in redox regulation. mdpi.com Their side chains contain highly reactive sulfhydryl (-SH) and selenohydryl (-SeH) groups, which are potent nucleophiles and have a very strong affinity for gold(I). mdpi.com The interaction between gold(I) and these residues is a key feature of its biochemical mechanism.

Gold compounds show a particularly avid affinity for selenols, the active moiety in selenocysteine residues. nih.gov This high affinity explains the potent inhibitory effect of gold complexes on selenoenzymes. nih.gov The covalent modification of these residues can lead to irreversible inhibition of enzyme function. For instance, the selenocysteine residue in the active site of Thioredoxin Reductase is a well-established target for gold(I) compounds. nih.gov This targeted interaction underscores the specific nature of gold's inhibitory action on certain cellular pathways.

The binding of gold(I) to cysteine and selenocysteine residues is the primary mechanism by which it inhibits or modulates the activity of various enzymes. By covalently modifying these critical residues, especially within an enzyme's active site, the gold complex can disrupt the protein's catalytic function. This inhibitory action is central to the compound's therapeutic and toxicological effects. Two of the most significant enzymatic targets are Thioredoxin Reductase (TrxR) and Glutathione Peroxidase (GPx), both of which are crucial components of the cell's antioxidant defense system. nih.govmdpi.com

Thioredoxin reductase (TrxR) is a key selenoenzyme in the thioredoxin system, which plays a vital role in maintaining cellular redox balance, antioxidant defense, and cell growth. mdpi.com Gold, (1-thio-D-glucopyranosato-O₂,S¹)- is a potent inhibitor of TrxR. nih.govrsc.org The mechanism of inhibition involves the gold(I) ion targeting and covalently binding to the active site selenocysteine residue of the enzyme. nih.gov This irreversible modification inactivates the enzyme, disrupting the entire thioredoxin system and leading to an accumulation of oxidized thioredoxin.

The inhibition of TrxR disrupts cellular redox homeostasis, increases intracellular levels of reactive oxygen species (ROS), and can trigger downstream signaling pathways leading to cell death (apoptosis). psu.edu This makes TrxR a significant molecular target for the anticancer activity of gold compounds. nih.govrsc.orgnih.gov

| Feature | Description | Reference |

|---|---|---|

| Target Enzyme | Thioredoxin Reductase (TrxR), a selenocysteine-dependent enzyme. | mdpi.com |

| Mechanism | Covalent modification of the active site selenocysteine residue by the gold(I) ion. | nih.gov |

| Nature of Inhibition | Generally considered irreversible. | nih.gov |

| Cellular Consequence | Disruption of the thioredoxin system, increased oxidative stress, and induction of apoptosis. | psu.edu |

Glutathione peroxidase (GPx) is another family of selenoenzymes that are critical for cellular protection against oxidative damage. mdpi.com These enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione (GSH) as a reducing substrate. mdpi.com Similar to TrxR, the catalytic activity of GPx relies on a selenocysteine residue in its active site.

| Feature | Description | Reference |

|---|---|---|

| Target Enzyme | Glutathione Peroxidase (GPx), a selenium-dependent enzyme. | nih.gov |

| Mechanism | Binding of the gold(I) ion to the selenohydryl active site. | nih.govnih.gov |

| Nature of Inhibition | Inhibition can be reversed under certain assay conditions. | nih.gov |

| Cellular Consequence | Reduced ability to detoxify hydrogen peroxide and organic peroxides, contributing to oxidative stress. | mdpi.com |

Binding to Proteins: Specific and Non-specific Interactions

Interaction with Enzymes and Enzymatic Inhibition/Modulation

Adenylyl Cyclase Modulation

Gold compounds, including aurothioglucose and the related gold sodium thiomalate, have been shown to inhibit the activity of adenylyl cyclase. nih.gov Studies conducted on human total lymphocyte membranes, as well as membranes from T and B lymphocyte subsets, demonstrated that these gold compounds inhibit both basal and forskolin-activated adenylyl cyclase. nih.gov This inhibitory effect is dependent on the presence of both the aurous cation (Gold(I)) and the sulfhydryl ligands, suggesting a cooperative mechanism. nih.gov The regulation of lymphocyte adenylyl cyclase is considered a potential mode of action for these compounds. nih.gov Inhibition of this enzyme could theoretically limit various pro-inflammatory actions, such as mast cell degranulation, histamine release, and macrophage activation. drugbank.com

Protein Kinase C (PKC) Inhibition

The immunomodulatory effects of gold sodium thiomalate (GSTM), a compound closely related to aurothioglucose, may be linked to its capacity to inhibit Protein Kinase C (PKC) activity. nih.gov Research has shown that GSTM inhibits PKC in a dose-dependent manner. nih.gov This inhibition is not uniform across all PKC subspecies; studies using purified PKC from rat brain indicated that GSTM inhibits type II PKC more effectively than type III PKC. nih.gov Furthermore, the compound was found to inhibit the enzymatic activity of the isolated catalytic fragment of PKC, and this effect could be reversed by the thiol-containing compound 2-mercaptoethanol. nih.gov In Jurkat cells, pretreatment with GSTM markedly inhibited the translocation of PKC from the cytosol to the membrane upon stimulation. nih.gov Unlike GSTM, the oral gold compound auranofin does not cause significant inhibition of PKC at pharmacologically relevant concentrations. nih.gov

| Finding | Observation | Compound | Source |

|---|---|---|---|

| Dose-Dependent Inhibition | Inhibits PKC activity in a dose-dependent manner. | Gold Sodium Thiomalate (GSTM) | nih.gov |

| Isotype Specificity | Inhibits type II PKC more effectively than type III PKC. | Gold Sodium Thiomalate (GSTM) | nih.gov |

| Effect on Translocation | Markedly inhibits phorbol myristate acetate (PMA)-stimulated PKC translocation. | Gold Sodium Thiomalate (GSTM) | nih.gov |

| Comparative Effect | Auranofin showed no significant inhibition of PKC. | Auranofin | nih.gov |

Lysosomal Enzyme Inhibition

Aurothioglucose has been reported to inhibit the activity of lysosomal enzymes within macrophages. patsnap.com These enzymes are responsible for breaking down cellular components and can contribute to inflammatory processes. patsnap.com In vitro studies on the effects of gold compounds on lysosomes isolated from rat kidney cortex have shown complex interactions. Sodium aurothiomalate was found to inhibit the activity of the lysosomal enzyme acid phosphatase at relatively high concentrations. nih.gov However, at the same time, it caused an enhanced release of this enzyme, suggesting a dose-dependent disruptive effect on the lysosomal membrane rather than a stabilizing one. nih.gov In contrast, other research has indicated that neither gold sodium thiomalate nor aurothioglucose were potent inhibitors of lysosomal enzyme release from phagocytizing rat leukocytes, a property exhibited by the oral gold compound auranofin. nih.gov

Hexokinase Inhibition

The inhibition of hexokinase, a key glycolytic enzyme, is a mechanism associated with certain gold compounds. Direct inhibition of hexokinase has been demonstrated for the oral gold agent auranofin. mdpi.com While direct inhibition by aurothioglucose has not been as extensively detailed, its analogs, such as aurothiomalate and auranofin, are known to inhibit other kinases like protein kinase C-iota by binding to critical cysteine residues. mdpi.com Given that hexokinase activity is crucial for the inflammatory phenotype in certain cells, its modulation represents a potential, though less directly substantiated, mechanism of action for thiol-reactive gold compounds like aurothioglucose. mdpi.comnih.gov

Nucleic Acid Interactions: DNA and RNA Binding Studies

Aurothiomalate has been shown to modulate gene expression by interfering with the interaction between transcription factors and DNA. nih.govnih.gov This action is hypothesized to be a key mode of its therapeutic effect. nih.gov Specifically, aurothiomalate causes a concentration-dependent inhibition of the binding of the progesterone receptor, a transcription factor with a zinc finger motif, to its DNA response element. nih.gov It also markedly inhibits DNA binding by the transcription factor AP-1, with less potent effects observed for AP-2, NF-1, and TFIID. nih.gov Theoretical studies using density functional theory (DFT) have also assessed the interaction between the gold(I) fragment derived from auranofin, [Et3PAu]+, and nucleic acid bases. These calculations indicate that the gold fragment can form highly stable complexes with both DNA and RNA, showing a particular affinity for the purine nucleobases (adenine and guanine). doi.org

| Transcription Factor | Effect of Aurothiomalate | Source |

|---|---|---|

| Progesterone Receptor (PR) | Concentration-dependent inhibition of binding to DNA. | nih.gov |

| AP-1 | Marked inhibition of DNA binding. | nih.gov |

| AP-2 | Less potent inhibition of DNA binding. | nih.gov |

| NF-1 | Less potent inhibition of DNA binding. | nih.gov |

| TFIID | Less potent inhibition of DNA binding. | nih.gov |

Modulation of Cellular Signaling Pathways

Effects on Redox Homeostasis and Oxidative Stress Induction

Gold(I)-containing compounds like aurothioglucose are potent inhibitors of selenocysteine-containing enzymes, which play a critical role in cellular redox homeostasis. researchgate.net In vivo studies have demonstrated that aurothioglucose administration causes significant and prolonged inhibition of the selenoenzyme thioredoxin reductase (TR) in all tissues examined. researchgate.net Because thioredoxin reductase is central to several important antioxidant and cellular redox functions, its inhibition can profoundly affect multiple cellular processes and potentially lead to increased levels of oxidative stress. researchgate.net Interestingly, this direct inhibition of a key antioxidant enzyme does not always translate to a direct induction of reactive oxygen species (ROS). For example, studies on mononuclear cells from synovial tissue found that gold sodium thiomalate (GSTM) did not inhibit the chemiluminescent response associated with the release of ROS, an effect that was observed with auranofin. nih.gov This suggests that aurothioglucose and related compounds act as modulators of the cellular redox system by targeting specific enzymatic components, rather than acting as simple pro-oxidant agents.

| Target/Process | Effect of Aurothioglucose/GSTM | Finding | Source |

|---|---|---|---|

| Thioredoxin Reductase (TR) | Aurothioglucose | Significant and prolonged inhibition of enzyme activity in vivo. | researchgate.net |

| Glutathione Peroxidase (GPX1) | Aurothioglucose | No inhibition of enzyme activity observed in vivo. | researchgate.net |

| Reactive Oxygen Species (ROS) Release | Gold Sodium Thiomalate (GSTM) | Did not inhibit ROS release from stimulated synovial tissue cells. | nih.gov |

Reactive Oxygen Species (ROS) Generation

A primary mechanism of action for gold(I) thiolate compounds like Auranofin is the induction of intracellular oxidative stress through the generation of reactive oxygen species (ROS). nih.govresearchgate.netspandidos-publications.com This pro-oxidative effect is a consequence of its potent inhibition of key antioxidant enzymes, most notably thioredoxin reductase (TrxR). nih.govmdpi.comoncotarget.com TrxR is a critical component of the thioredoxin system, which maintains cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov

By inhibiting TrxR, Auranofin disrupts the cell's ability to counteract oxidative damage, leading to an accumulation of ROS. mdpi.comoncotarget.com This increase in ROS has been observed in a dose-dependent manner in various cancer cell lines, including breast, lung, and ovarian cancer. mdpi.comoncotarget.comnih.gov The overproduction of ROS triggers downstream events, including DNA damage and the activation of cell death pathways. nih.govoncotarget.com The significance of ROS in mediating the cytotoxic effects of Auranofin is underscored by experiments where the ROS-scavenging antioxidant, N-acetyl-L-cysteine (NAC), was able to abrogate Auranofin-induced cell death, caspase activation, and DNA damage. nih.govnih.gov

Table 1: Research Findings on ROS Generation by Auranofin

| Cell Line(s) | Key Finding | Primary Mechanism | Reference(s) |

|---|---|---|---|

| Triple-Negative Breast Cancer | Auranofin induces ROS generation. | Inhibition of Thioredoxin Reductase (TrxR). | mdpi.com |

| HeLa (Cervical Cancer) | Increased intracellular O2•- levels following treatment. | Induction of oxidative stress. | nih.gov |

| HGSOC (Ovarian Cancer) | Triggers accumulation of ROS, leading to DNA damage and apoptosis. | Inhibition of TrxR activity. | nih.gov |

| 4T1, EMT6 (Murine Tumor Cells) | Dose-dependent ROS production; effect counteracted by NAC. | TrxR inactivation leading to oxidative stress. | oncotarget.com |

| Hep3B (Hepatocellular Carcinoma) | Significantly increased ROS production, which mediates apoptosis. | ROS acts as an upstream signaling molecule for apoptosis. | researchgate.net |

| HT 1376, BFTC 909 (Urothelial Carcinoma) | Exhibits cytotoxicity by increasing ROS levels. | Induction of ROS production. | spandidos-publications.com |

Glutathione (GSH) System Modulation

The compound is known to inhibit glutathione reductase, an enzyme essential for regenerating the reduced form of glutathione (GSH) from its oxidized state (GSSG). patsnap.com By disrupting both the thioredoxin and glutathione systems, Auranofin creates a profound redox imbalance that cancer cells are particularly vulnerable to. nih.gov In fact, some cancer cells attempt to compensate for TrxR inhibition by upregulating the GSH system. nih.gov This has led to therapeutic strategies combining Auranofin with GSH synthesis inhibitors, such as L-buthionine-sulfoximine (L-BSO), which results in synergistic cytotoxicity in cancer cells. nih.govnih.gov

Influence on Inflammatory Signaling Cascades (e.g., NF-κB)

Gold compounds exert significant anti-inflammatory effects, a property linked to their ability to inhibit key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) cascade. patsnap.comnih.gov NF-κB is a transcription factor that controls the expression of numerous genes involved in inflammation, immune response, and cell survival. patsnap.com

Auranofin has been shown to inhibit the activation of NF-κB through multiple mechanisms. patsnap.comresearchgate.net It can prevent post-translational modifications of NF-κB effector proteins and their recruitment into activating complexes. nih.gov Research also suggests that Auranofin can downregulate the NF-κB signaling pathway by interacting with Toll-like receptor 4 (TLR4) and inhibiting NADPH oxidase 4 (NOX4). nih.gov The inhibition of the thioredoxin system by Auranofin also contributes to the suppression of NF-κB, as thioredoxin is known to promote NF-κB transactivation. researchgate.netmdpi.com The related compound Aurothioglucose has also been found to inhibit the binding of NF-κB to DNA in vitro. medchemexpress.com This multifaceted inhibition of NF-κB signaling underlies the anti-inflammatory properties of these gold compounds. researchgate.netmdpi.com

Apoptosis and Necrosis Pathway Modulation in Cellular Models

The potent induction of oxidative stress and disruption of cellular homeostasis by Auranofin culminates in the activation of programmed cell death pathways, including both apoptosis and necrosis. nih.govnih.govspandidos-publications.com In numerous cancer cell models, such as lung and cervical cancer, Auranofin induces cell death in a dose-dependent manner. nih.govspandidos-publications.com

The apoptotic process triggered by Auranofin is often caspase-dependent and involves both the extrinsic and intrinsic pathways. spandidos-publications.comproquest.com Key molecular events observed include the loss of mitochondrial membrane potential (MMP), the upregulation of the pro-apoptotic protein BAX, the downregulation of the anti-apoptotic protein Bcl-2, and the subsequent cleavage and activation of caspases-9, -8, and -3, as well as the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govnih.govspandidos-publications.comproquest.com The use of pan-caspase inhibitors can prevent this form of cell death, confirming the central role of caspases. nih.govnih.gov At higher concentrations, Auranofin can also trigger necrosis, as measured by the release of lactate dehydrogenase (LDH). nih.govproquest.com This induction of both apoptotic and necrotic cell death is a direct consequence of the ROS generation and GSH depletion caused by the compound. nih.govspandidos-publications.com

Table 2: Effects of Auranofin on Apoptosis and Necrosis Pathways

| Cell Line(s) | Observed Effect | Molecular Markers | Reference(s) |

|---|---|---|---|

| HeLa (Cervical Cancer) | Induction of both apoptosis and necrosis. | PARP cleavage, loss of MMP, caspase activation. | nih.govspandidos-publications.com |

| Calu-6, A549 (Lung Cancer) | Induction of necrosis and caspase-dependent apoptosis. | LDH release, loss of MMP, cleavage of caspases-3, -8, -9, PARP cleavage, high BAX/Bcl-2 ratio. | nih.govproquest.com |

| ADA, CON (Mesothelioma) | Induction of caspase-independent apoptosis and necrosis. | - | researchgate.net |

| HGSOC (Ovarian Cancer) | Induction of apoptosis. | Caspase-3/7 activation, PARP cleavage. | nih.gov |

Autophagy Pathway Modulation

Beyond apoptosis and necrosis, Auranofin has also been found to modulate autophagy, a cellular process of self-degradation that can either promote cell survival or contribute to cell death depending on the context. In colorectal cancer (CRC) cells, Auranofin has been shown to induce autophagy. researchgate.netnih.gov This induction occurs through a mechanism dependent on the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and autophagy. researchgate.netnih.gov

The promotion of mTOR-dependent autophagy, in conjunction with the inhibition of the epithelial-mesenchymal transition (EMT), contributes to the suppression of CRC cell proliferation, migration, and invasion. researchgate.netnih.gov Electron microscopy has confirmed the formation of autophagosomes in CRC cells following treatment with Auranofin. nih.gov Similarly, in multiple myeloma cells, Auranofin treatment leads to the induction of both caspase-dependent apoptosis and autophagy, suggesting a complex interplay between these pathways in determining the ultimate fate of the cell. researchgate.net

Structure Activity Relationship Sar Studies of Gold, 1 Thio D Glucopyranosato O2,s1 and Analogs

Importance of the Gold Oxidation State and Coordination Geometry in Biological Activity

The biological activity of gold complexes is profoundly influenced by the oxidation state of the gold atom and its coordination geometry. Gold can typically be found in +1 and +3 oxidation states in biological contexts. mdpi.com

Gold(I) Oxidation State: Auranofin contains gold in the +1 oxidation state. wikipedia.orgresearchgate.net In the reducing environment within cells, the Au(I) state is predominant. mdpi.com The Au(I) cation is widely considered the biologically active component, capable of forming strong covalent bonds with sulfhydryl and selenohydryl groups in proteins, particularly with exposed cysteine and selenocysteine (B57510) residues. rsc.orgnih.gov This interaction is central to its mechanism of action, which often involves the inhibition of key enzymes like thioredoxin reductase (TrxR). nih.govrsc.orgtandfonline.com Au(I) complexes, such as Auranofin, typically adopt a linear, two-coordinate geometry. oaepublish.comnih.govmdpi.com This linear structure facilitates the displacement of its ligands by nucleophilic residues on target proteins. nih.gov

Gold(III) Oxidation State: In contrast, gold(III) complexes have also been extensively studied as potential therapeutic agents, partly due to their square-planar geometry, which is analogous to the platinum-based chemotherapy drug, cisplatin. nih.govresearchgate.net Au(III) complexes are generally more prone to reduction to Au(I) or Au(0) under physiological conditions. nih.gov This reduction can release the Au(I) ion, which can then interact with biological targets like TrxR. nih.govchinesechemsoc.org The stability of Au(III) complexes is a critical factor; cyclometalation, which involves the formation of a metal-carbon σ bond, can enhance their redox stability. nih.gov

The table below summarizes the key characteristics of Au(I) and Au(III) complexes in a biological context.

| Feature | Gold(I) Complexes (e.g., Auranofin) | Gold(III) Complexes |

| Oxidation State | +1 | +3 |

| Typical Geometry | Linear, 2-coordinate oaepublish.comnih.govmdpi.com | Square-planar, 4-coordinate nih.govresearchgate.net |

| Biological Fate | Predominant in reducing cellular environments mdpi.com | Prone to reduction to Au(I) or Au(0) nih.gov |

| Primary Interaction | Covalent bonding with thiols (cysteine) and selenols (selenocysteine) rsc.orgnih.gov | Can act as a prodrug, releasing Au(I) upon reduction nih.govchinesechemsoc.org |

| Example | Gold, (1-thio-D-glucopyranosato-O2,S1)- | Various square-planar complexes being investigated for anticancer activity nih.gov |

Role of the Thioglucose Ligand in Molecular Recognition and Biological Targeting

The primary role attributed to the 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosato (thioglucose tetraacetate or TGTA) ligand is to facilitate the delivery of the biologically active [(Et₃P)Au]⁺ cation to its cellular targets. rsc.org However, SAR studies have revealed that the thiol ligand is very important and its structure can modulate the activities of the Au(I) complexes. nih.govacs.org For instance, research has shown that supplementing Auranofin with its own thiol ligand, TGTA, can significantly restore its anticancer activities, which are often attenuated by the formation of albumin-gold adducts in serum. researchgate.net

Impact of Ligand Modifications on Compound Activity and Selectivity

Systematic modifications of the ligands coordinated to the gold(I) center in Gold, (1-thio-D-glucopyranosato-O2,S1)- have been a fruitful strategy for tuning its biological activity, selectivity, and pharmacological properties. Researchers have explored alterations to both the thiolate and the phosphine (B1218219) ligands to develop analogs with improved therapeutic profiles. nih.govacs.orgnih.gov

Modifications of the Thiol Ligand: Replacing the thioglucose tetraacetate ligand has been a common approach. oaepublish.comnih.govmdpi.com Studies have shown that the nature of the thiol ligand is important for the compound's activity. nih.govnih.gov For example, substituting the sulfur atom with selenium to create "selenoauranofin" has been investigated. nih.govnih.gov Other modifications include replacing the thiosugar with simpler halides (Cl⁻, Br⁻, I⁻) or more complex, biologically active molecules. oaepublish.comnih.govmdpi.com In a study synthesizing 40 Auranofin analogs, variations in the thiol ligand structure were found to modulate the antimicrobial activities against both Gram-positive and Gram-negative bacteria. nih.govacs.org

Modifications of the Phosphine Ligand: The triethylphosphine (B1216732) (PEt₃) moiety is considered critically important for the cytotoxic potency of the molecule. nih.gov However, altering its structure has led to analogs with enhanced properties. Replacing triethylphosphine with trimethylphosphine (B1194731) (PMe₃), for instance, yielded the highest activities against Gram-negative bacteria. nih.govacs.org Another study involved replacing the triethylphosphine group with a more polar, oxygen-rich trimethylphosphite ester [P(OMe)₃]. nih.govnih.govresearchgate.net This change resulted in compounds with significantly lower LogP values (indicating increased water solubility) while maintaining potent cytotoxic effects against ovarian cancer cell lines, comparable to Auranofin. nih.govmdpi.com

The following table presents data on Auranofin analogs with modified phosphine ligands and their cytotoxic activity against ovarian cancer cell lines.

| Compound | Phosphine Ligand | Thiol/Halide Ligand | IC₅₀ (μM) on A2780 cells | IC₅₀ (μM) on A2780R cells (cisplatin-resistant) |

| Auranofin | P(Et)₃ | Thioglucose tetraacetate | ~1-10 | ~1-10 |

| AuP(OCH₃)₃Cl | P(OCH₃)₃ | Cl⁻ | ~1-10 | ~1-10 |

| AuP(OCH₃)₃Br | P(OCH₃)₃ | Br⁻ | ~1-10 | ~1-10 |

| AuP(OCH₃)₃I | P(OCH₃)₃ | I⁻ | ~1-10 | ~1-10 |

| AuP(OCH₃)₃SAtg | P(OCH₃)₃ | Thioglucose tetraacetate | ~1-10 | ~1-10 |

Data synthesized from information presented in reference nih.gov. The reference indicates IC₅₀ values for all tested compounds were found to be between 1 μM and 10 μM.

These studies demonstrate that even subtle changes to the ligand sphere can significantly impact the compound's physicochemical properties and biological activity, offering a pathway to optimize these gold-based drugs for specific therapeutic applications. nih.govnih.gov

Design and Synthesis of Gold, (1-thio-D-glucopyranosato-O2,S1)- Derivatives for Enhanced Activity or Specificity

The design and synthesis of new derivatives of Gold, (1-thio-D-glucopyranosato-O2,S1)- are driven by the goal of improving upon its therapeutic properties, such as enhancing potency, overcoming drug resistance, expanding the spectrum of activity, and reducing toxicity. tandfonline.commedtour.help The synthesis of many of these analogs is often straightforward, frequently starting from commercially available precursors like (Triethylphosphine)gold(I) chloride (Et₃PAuCl). oaepublish.com

One major area of focus has been the development of analogs with potent antimicrobial activity, particularly against Gram-negative bacteria, which are typically resistant to Auranofin. nih.govnih.gov By systematically varying the thiol and phosphine ligands, researchers have synthesized analogs with up to 65-fold higher bactericidal activity than the parent compound, rendering them effective against ESKAPE pathogens (a group of highly virulent and antibiotic-resistant bacteria). nih.govacs.orgnih.govresearchgate.net

In the realm of cancer therapy, derivatives have been designed to overcome resistance to existing drugs like cisplatin. nih.gov For instance, gold(I) complexes with phosphite (B83602) ligands were shown to be effective against cisplatin-resistant ovarian cancer cells. nih.govresearchgate.net Another innovative approach involves the design of gold nanoclusters that mimic the structural motif of Auranofin. chemrxiv.org These nanoclusters have shown activity against both Gram-negative and Gram-positive bacteria and exhibit lower toxicity against human cells compared to Auranofin. chemrxiv.org They appear to overcome the bacterial outer membrane barrier that hinders Auranofin's effectiveness against Gram-negative species. chemrxiv.org

The overarching strategy is to use the Auranofin scaffold as a template and apply principles of medicinal chemistry to create new chemical entities with superior pharmacological profiles. mdpi.comnih.gov This includes modifying ligands to alter lipophilicity, stability, and reactivity to achieve more targeted and effective therapeutic agents. nih.govacs.org

Preclinical Investigational Models and Efficacy Studies of Gold, 1 Thio D Glucopyranosato O2,s1

In Vitro Cell Culture Models

In vitro studies using cell cultures are fundamental in assessing the direct cellular and molecular effects of Gold, (1-thio-D-glucopyranosato-O2,S1)-. These models allow for controlled investigation of the compound's impact on specific cell types and disease-relevant pathways.

The cytotoxic and modulatory effects of Gold, (1-thio-D-glucopyranosato-O2,S1)- have been documented across a diverse panel of cell lines.

Cancer Cells: The compound demonstrates significant anticancer activity in numerous cancer cell lines. In non-small cell lung cancer (NSCLC) cell lines, it induces robust cell death and apoptosis cell.com. Studies on triple-negative breast cancer (TNBC) cells show that it inhibits proliferation and colony formation nih.gov. It also exhibits cytotoxic effects against urothelial carcinoma cells, high-grade serous ovarian cancer cells, and colorectal cancer cell lines nih.govunipd.itresearchgate.net. The mechanism often involves the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death nih.govbioengineer.orgcell.com. For example, in lung cancer cells, the compound's efficacy is linked to increased intracellular ROS and depletion of glutathione (B108866) (GSH) levels cell.com.

Immune Cells: As an immunomodulatory agent, Gold, (1-thio-D-glucopyranosato-O2,S1)- has been shown to affect various immune cells. It can inhibit the overproduction of pro-inflammatory cytokines, such as IL-6 and IL-8, in macrophages and monocytes by targeting the NF-κB signaling pathway nih.gov. Studies on peripheral blood monocytes from rheumatoid arthritis patients revealed lower basal and lipopolysaccharide-stimulated IL-6 production after treatment nih.gov.

Fibroblasts: Research involving human pulmonary fibroblasts (HPF) and lung fibroblasts (MRC-5) has been conducted to understand the compound's effects on non-cancerous cells. In MRC-5 lung fibroblasts, the compound showed an affinity for binding to proteins nih.govfrontiersin.org. It also inhibited the growth of normal HPF lung cells, indicating that its cytotoxic effects are not entirely specific to cancer cells cell.com.

The therapeutic potential of Gold, (1-thio-D-glucopyranosato-O2,S1)- is further explored in cellular models that mimic specific disease states.

Inflammation Models: The compound's anti-inflammatory properties are well-documented in vitro. It effectively inhibits inflammatory processes and modulates the human immune system researchgate.net. In macrophage cell models, it suppresses the expression of pro-inflammatory cytokines and cyclooxygenase, as well as the production of prostaglandin (B15479496) E2 nih.gov. Furthermore, it has been shown to inhibit the NF-κB pathway in response to stimulation by inflammatory cytokines like TNF-α and IL-1 nih.gov.

HIV Replication: Gold, (1-thio-D-glucopyranosato-O2,S1)- has demonstrated potential as an anti-HIV agent. In vitro studies show it can inhibit the replication of human immunodeficiency virus type 1 (HIV-1) researchgate.net. It is believed to exert a selective effect against memory T-cells, which are major cellular reservoirs for HIV, by exploiting their baseline oxidative status mdpi.com.

Proliferation Assays: Proliferation assays are standard for assessing the anticancer activity of this compound. Dose-dependent inhibition of cell viability has been consistently observed across a wide range of cancer cell lines, including lung, breast, ovarian, and urothelial cancers cell.comnih.govnih.govnih.gov. The half-maximal inhibitory concentration (IC50) varies depending on the cell line. For instance, in a panel of 10 NSCLC cell lines, IC50 values were determined through cell viability assays cell.comnih.gov. These assays confirm that the compound can trigger cytotoxic effects and induce cell cycle arrest at different phases depending on the cell type nih.gov.

Table 1: In Vitro Efficacy of Gold, (1-thio-D-glucopyranosato-O2,S1)- in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line Category | Specific Cell Line | Key In Vitro Effect | Finding |

|---|---|---|---|

| Lung Cancer | Calu-3, HCC366 | Apoptosis | Induced robust cell death after 24-48 hours of treatment cell.com. |

| Lung Cancer | A549, Calu-6 | ROS Production | Significantly increased intracellular ROS levels, leading to cell death cell.com. |

| Breast Cancer | SUM159PT, MDA-MB-231 | Proliferation/Colony Formation | Inhibited cell proliferation and colony-forming capacity nih.gov. |

| Urothelial Carcinoma | HT 1376, BFTC 909 | Cell Cycle Arrest | Induced G0/G1 arrest in HT 1376 cells and S phase arrest in BFTC 909 cells nih.gov. |

| Ovarian Cancer | PEO1, PEO4 | ROS Production | Triggered a significant increase in ROS-positive cells researchgate.net. |

In Vivo Animal Models

In vivo studies in animal models are critical for evaluating the systemic effects, pharmacodynamics, and efficacy of Gold, (1-thio-D-glucopyranosato-O2,S1)- in a complex biological environment.

Pharmacodynamic studies in animals have revealed that Gold, (1-thio-D-glucopyranosato-O2,S1)- is more effective than parenteral gold compounds like gold sodium thiomalate in suppressing inflammation and stimulating cell-mediated immunity nih.gov. It has been shown to inhibit the cellular release of lysosomal enzymes and reduce antibody production in rats with adjuvant-induced arthritis nih.gov. In mouse models of obesity, the compound's pharmacodynamic effects include improved insulin sensitivity, normalization of hyperinsulinemia, and a reduction in serum dipeptidyl-peptidase-4, an inflammatory protein nih.gov. These effects are linked to the compound's accumulation in white adipose tissue, where it depletes inflammatory responses cell.comnih.govresearchgate.netnih.gov.

The therapeutic efficacy of Gold, (1-thio-D-glucopyranosato-O2,S1)- has been validated in several animal models of disease.

Experimental Arthritis: As an anti-rheumatic agent, its efficacy has been confirmed in models of experimental arthritis. In adjuvant arthritic rats, it was shown to suppress inflammation and antibody production nih.gov. Its mechanism involves managing the autoimmune response by inhibiting immune cell infiltration at the site of inflammation nih.gov.

Cancer Models: The compound has potent single-agent activity in various in vivo cancer models. In a xenograft model using NSCLC (Calu3) cells, treatment resulted in significant tumor growth suppression cell.com. Similarly, in a human lymphoma xenograft model (JeKo-1), it showed a significant therapeutic effect nih.gov.

Infectious Disease Models: The compound has shown efficacy in various infectious disease models. In a mouse model of Clostridioides difficile infection (CDI), it significantly protected mice against the infection and prevented recurrence nih.gov. It has also been effective in animal models for parasitic infections, including those caused by Entamoeba histolytica, Leishmania donovani, and Giardia lamblia mdpi.com. In infected BALB/c mice, it led to a marked reduction in parasite load in the spleen and liver bioengineer.org.

Pharmacokinetic studies have been conducted in several animal species to understand the absorption, distribution, metabolism, and excretion of gold following administration of Gold, (1-thio-D-glucopyranosato-O2,S1)-.

Absorption and Bioavailability: Following oral administration, the absorption of gold from the compound is estimated to be between 17-23% in rats and 15-38% in dogs nih.gov.

Distribution: Once absorbed, gold is highly bound to blood cells and plasma proteins nih.gov. Tissue distribution analysis in rats showed that the highest concentrations of gold were found in the kidneys nih.gov. In diet-induced obese mice, mass spectrometry revealed that the compound preferentially accumulates in epididymal and inguinal white adipose tissue compared to other tissues cell.com.

Metabolism and Excretion: The compound is rapidly metabolized, and the intact molecule is not typically detected in the blood nih.gov. The primary routes of excretion for the absorbed gold are through feces (81-84%) and urine (10-16%) in both rats and dogs nih.gov. The terminal half-life of gold in rat blood and plasma is 1.2-1.8 days, while in dogs, it is significantly longer at 19.5 days nih.gov.

Table 2: Bioavailability and Distribution of Gold, (1-thio-D-glucopyranosato-O2,S1)- in Animal Models This table is interactive. You can sort and filter the data.

| Animal Model | Parameter | Finding |

|---|---|---|

| Rat | Oral Absorption | 17-23% of gold is absorbed nih.gov. |

| Dog | Oral Absorption | 15-38% of gold is absorbed nih.gov. |

| Rat, Dog | Excretion Route | Primarily via feces (81-84%), with a smaller portion in urine (10-16%) nih.gov. |

| Rat | Tissue Distribution | Highest gold concentration found in the kidneys nih.gov. |

| Obese Mouse | Tissue Distribution | Preferential accumulation in epididymal and inguinal white adipose tissue cell.com. |

| Rat | Terminal Half-Life | 1.2-1.8 days in blood and plasma nih.gov. |

| Dog | Terminal Half-Life | 19.5 days in blood nih.gov. |

Ex Vivo Tissue Analysis and Organ-Specific Effects in Research Models

Ex vivo studies utilizing tissue and cell samples from preclinical models have been instrumental in elucidating the organ-specific effects of Gold, (1-thio-D-glucopyranosato-O2,S1)-, commercially known as Auranofin. These investigations provide a crucial link between in vitro findings and in vivo outcomes by examining the compound's activity in a more complex, physiologically relevant environment.

Effects on Synovial Tissue

In models related to rheumatoid arthritis, ex vivo analysis of synovial tissue has been a key area of investigation. Mononuclear cells isolated from the synovial tissue of patients with rheumatoid arthritis were used to study the effects of the compound. When these cells were stimulated, they produced a chemiluminescent response, indicating the generation of reactive oxygen species (ROS). Treatment with Gold, (1-thio-D-glucopyranosato-O2,S1)- was found to inhibit this response, suggesting a direct modulatory effect on inflammatory processes within the synovium. nih.gov This contrasts with gold sodium thiomalate, which did not show the same inhibitory effect. nih.gov Further research has indicated that the compound can inhibit bone degradation induced by factors released from rheumatoid synovial tissue in organ culture. osti.gov

Table 1: Effect of Gold, (1-thio-D-glucopyranosato-O2,S1)- on Stimulated Synovial Tissue Cells

| Cell Source | Stimulant | Measured Response | Effect of Gold, (1-thio-D-glucopyranosato-O2,S1)- |

|---|---|---|---|

| Rheumatoid Arthritis Synovial Tissue | Opsonized Zymosan | Reactive Oxygen Species (ROS) Generation | Inhibition |

Impact on Adipose Tissue and Metabolic Parameters

Preclinical studies in obese mouse models have revealed significant organ-specific effects on adipose tissue. Due to its hydrophobic nature, Gold, (1-thio-D-glucopyranosato-O2,S1)- selectively accumulates in the lipid-rich environment of white adipose tissue (WAT). cell.com Ex vivo analysis of the stromal vascular fraction from epididymal WAT (eWAT) demonstrated a significant reduction in the total number of F4/80+ macrophages. cell.com Further characterization showed a broad depletion across macrophage populations, rather than targeting specific subsets. cell.com

Reverse-phase protein array analysis of eWAT samples pinpointed robust impacts on key inflammatory signaling pathways. Specifically, the compound led to a depletion of proteins involved in NF-κB and JAK-STAT signaling. cell.com These molecular changes are associated with enhanced insulin sensitivity, primarily through greater glucose uptake in eWAT. cell.com

Table 2: Organ-Specific Effects on Adipose Tissue in Obese Mouse Models

| Tissue Analyzed | Finding | Associated Pathway/Mechanism |

|---|---|---|

| Epididymal White Adipose Tissue (eWAT) | Reduction in total macrophages (F4/80+) | General macrophage depletion |

| Epididymal White Adipose Tissue (eWAT) | Depletion of inflammatory pathway proteins | Inhibition of NF-κB and JAK-STAT signaling |

| Epididymal White Adipose Tissue (eWAT) | Enhanced glucose disposal | Increased insulin sensitivity |

Activity in Hematological Malignancy Models

Ex vivo analyses have been critical in evaluating the preclinical activity of Gold, (1-thio-D-glucopyranosato-O2,S1)- against various hematological cancers. In studies using primary cells from patients with chronic lymphocytic leukemia (CLL), the compound induced a dose-dependent loss of viability. aacrjournals.org It was shown to be equally effective against CLL cells with both unmutated and mutated IGHV genes. aacrjournals.org Interestingly, a significantly greater loss of cell viability was observed in ZAP70+ versus ZAP70- CLL cells. aacrjournals.org Co-culture experiments, designed to mimic the protective tumor microenvironment, showed that while stromal cells could attenuate the compound's lethal effects, they did not completely abrogate them. aacrjournals.org

In models of classical Hodgkin lymphoma (cHL), the compound was found to inhibit the proliferation and clonogenic growth of multiple cHL-derived cell lines. nih.gov It also demonstrated the ability to counteract survival signals from the microenvironment, which are dependent on inflammatory cells, collagen, and other signaling molecules. nih.gov

Table 3: Ex Vivo Efficacy in Chronic Lymphocytic Leukemia (CLL) Cells

| Cell Subtype | Effect of Gold, (1-thio-D-glucopyranosato-O2,S1)- |

|---|---|

| Unmutated IGHV CLL | Loss of Viability |

| Mutated IGHV CLL | Loss of Viability |

| ZAP70+ CLL | Significant Loss of Viability |

| ZAP70- CLL | Loss of Viability |

Effects on the Central Nervous System and Peripheral Immune Cells

In a mouse model of relapsing-remitting experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, ex vivo analysis of peripheral immune cells and central nervous system (CNS) tissue revealed significant immunomodulatory effects. The study found increased levels of oxidative stress markers in peripheral immune cells and the CNS of EAE mice, which were considerably attenuated by treatment with Gold, (1-thio-D-glucopyranosato-O2,S1)-. nih.gov The compound was shown to reduce thioredoxin reductase (TrxR) activity, leading to the activation of Nrf2 signaling in both peripheral immune cells and the CNS. nih.gov This activation resulted in the upregulation of antioxidant enzymes and the downregulation of oxidative and pro-inflammatory mediators. nih.gov

Table 4: Effects on Immune Cells and CNS in an EAE Mouse Model

| Tissue/Cell Type | Molecular Effect | Outcome |

|---|---|---|

| Peripheral Myeloid Immune Cells | Reduction in iNOS+ and nitrotyrosine+ cells | Attenuation of Oxidative Stress |

| Peripheral Myeloid Immune Cells | Reduction in IL-6+ cells | Downregulation of Pro-inflammatory Mediators |

| Central Nervous System (CNS) | Reduced TrxR activity, increased Nrf2 signaling | Upregulation of Antioxidants |

Organ-Specific Effects in Solid Tumor Models

Ex vivo tissue slice assays using patient-derived xenografts of pancreatic ductal adenocarcinoma have demonstrated the compound's activity. researchgate.net Gold, (1-thio-D-glucopyranosato-O2,S1)- was observed to decrease tissue viability to a greater degree than other tested agents. researchgate.net Furthermore, analysis of tissue culture media from these slices revealed an inhibition of vascular endothelial growth factor (VEGF) secretion, particularly under hypoxic conditions. researchgate.net In models of classical Hodgkin lymphoma, analysis of tumor xenografts showed a significant decrease in microvessel density after treatment, indicating an anti-angiogenic effect. nih.gov

Cellular and Subcellular Pharmacodynamics of Gold, 1 Thio D Glucopyranosato O2,s1

Cellular Uptake Mechanisms

The entry of Auranofin into cells is a multi-faceted process characterized by its dependence on concentration, time, and temperature. researchgate.net A predominant model for its cellular association is a sequential thiol exchange mechanism, where the gold complex interacts with sulfhydryl groups on the cell membrane. drugbank.comnih.gov

The cellular uptake of Auranofin exhibits temperature dependence, which is characteristic of many physiological transport processes. researchgate.netdrugbank.com However, studies have shown that its uptake does not appear to rely on cellular metabolic energy in the form of ATP. Research using metabolic inhibitors such as 2,4-dinitrophenol (B41442) and sodium fluoride (B91410) (NaF) did not inhibit the cellular association of Auranofin. researchgate.net In contrast, the sulfhydryl-alkylating agent N-ethylmaleimide did inhibit its association, underscoring the importance of thiol interactions at the cell surface. researchgate.net This suggests that while the process is temperature-sensitive, it is not an active transport process directly fueled by cellular ATP. drugbank.com The rate-limiting step in this uptake model is proposed to be the initial ligand exchange reaction at the cell membrane, where the tetraacetylthioglucose ligand is displaced by a membrane-associated sulfhydryl group. drugbank.com

While the primary mechanism for Auranofin's entry into the cell is considered to be a sequential thiol exchange at the plasma membrane, some of its downstream effects are linked to endo-lysosomal pathways. drugbank.comnih.gov For instance, Auranofin has been shown to induce the degradation of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR3) through a lysosome-dependent pathway. nih.gov This effect can be blocked by lysosome inhibitors like chloroquine, indicating that once internalized, the pathways influenced by Auranofin can involve vesicular trafficking and lysosomal function. nih.gov Early studies also noted that Auranofin could inhibit the release of lysosomal enzymes from cells. mdpi.com However, direct evidence supporting clathrin-mediated or other forms of endocytosis as the principal mechanism for the initial uptake of the Auranofin molecule itself is not well-established in the scientific literature.

Subcellular Localization Studies

Following cellular uptake, the components of the Auranofin molecule distribute among various subcellular compartments. Studies utilizing radiolabeled Auranofin have demonstrated that the gold (¹⁹⁵Au) and triethylphosphine (B1216732) ([³H]Et₃P) moieties are internalized and distributed within the cell, whereas the tetraacetylthioglucose (TATG) moiety does not appear to become cell-associated. researchgate.net

Once inside the cell, the gold and triethylphosphine components of Auranofin are found in the nuclear, cytosolic, and membrane fractions. researchgate.net In studies on lung cancer cells (A-549) and fibroblasts (MRC-5), a significant portion of the internalized gold was found in the organic fraction, which may contain lipids and poorly water-soluble metabolites, with another substantial portion associated with the protein-containing interphase. researchgate.netnih.gov Further studies have shown that Auranofin treatment can lead to the increased nuclear localization of specific proteins, such as the transcription factors Nrf2 and HSF1, indicating that the compound's influence extends into the nuclear environment and affects transcriptional regulation. nih.gov

| Subcellular Fraction | Associated Auranofin Component(s) | Key Findings | References |

| Cytosol | Gold, Triethylphosphine | Site of interaction with numerous cytosolic proteins, including key enzymes like Thioredoxin Reductase. | researchgate.netresearchgate.net |

| Nucleus | Gold, Triethylphosphine | Affects nuclear processes; leads to increased nuclear localization of transcription factors like Nrf2 and HSF1. | researchgate.netnih.gov |

| Membrane | Gold, Triethylphosphine | Initial interactions occur at the plasma membrane; components are also found associated with organellar membranes. | researchgate.netdrugbank.com |

| Protein Fraction | Gold | Auranofin shows a high affinity for cellular proteins over other macromolecules like DNA or RNA. | researchgate.netnih.gov |

Mitochondria are a key target of Auranofin. The compound is a potent inhibitor of the mitochondrial isoform of thioredoxin reductase (TrxR2), an enzyme crucial for mitochondrial redox balance. researchgate.netmdpi.com Inhibition of TrxR2 disrupts mitochondrial homeostasis, leading to several downstream effects. Auranofin can induce a mitochondrial permeability transition, which is characterized by mitochondrial swelling and the loss of the inner mitochondrial membrane potential (ΔΨm). mdpi.comkcl.ac.uk This transition is dependent on the presence of calcium ions and can be prevented by the inhibitor cyclosporin (B1163) A. mdpi.com

The disruption of mitochondrial function by Auranofin also leads to an increase in the production of reactive oxygen species (ROS), the release of cytochrome C into the cytoplasm, and a reduction in maximal mitochondrial respiration. kcl.ac.uk Furthermore, Auranofin has been reported to directly inhibit complex II of the electron transport chain, further contributing to its effects on cellular energy metabolism.

| Mitochondrial Effect | Description | References |

| Enzyme Inhibition | Potent and specific inhibitor of mitochondrial thioredoxin reductase (TrxR2). Also inhibits Complex II. | researchgate.netmdpi.com |

| Permeability Transition | Induces cyclosporin A-sensitive mitochondrial permeability transition, causing swelling and loss of membrane potential. | mdpi.com |

| Redox Imbalance | Increases production of mitochondrial reactive oxygen species (ROS). | kcl.ac.uk |

| Apoptotic Signaling | Triggers the release of cytochrome C from the mitochondria into the cytosol. | kcl.ac.uk |

| Bioenergetics | Reduces maximal uncoupled respiration, indicating an impairment of the electron transport chain's capacity. |

Intracellular Ligand Exchange and Gold Speciation

The biological activity of Auranofin is intrinsically linked to its chemical reactivity within the cell, particularly its propensity for ligand exchange reactions. researchgate.net Upon entering the cell, Auranofin does not remain intact. It engages in a series of thiol exchange reactions, where its original ligands are displaced by intracellular molecules containing sulfhydryl or selenol groups. nih.gov

Auranofin demonstrates a pronounced affinity for proteins over other biomolecules such as DNA and RNA. researchgate.netnih.gov The gold(I) center preferentially forms adducts with proteins that have reactive cysteine or selenocysteine (B57510) residues in their active sites. researchgate.net This reactivity is central to its mechanism of action, with the selenoenzyme thioredoxin reductase being a prime target. The interaction results in the formation of a (triethylphosphine)gold(I) cation (Et₃PAu⁺), which is a key reactive species that binds to cellular targets. researchgate.net This process of ligand exchange dictates the speciation of gold within the cell, leading to the formation of various gold-protein complexes and modulating the activity of numerous target proteins. researchgate.net

Protein Binding Dynamics in Biological Fluids (e.g., Albumin, Globulins)

The interaction of Gold, (1-thio-D-glucopyranosato-O2,S1)-, commercially known as auranofin, with proteins in biological fluids is a critical determinant of its pharmacokinetic and pharmacodynamic profile. In blood, the gold from auranofin is distributed between erythrocytes and serum proteins, with approximately 60% associating with the protein fraction. nih.govdoi.org This is in contrast to injectable gold compounds, which exhibit around 99% binding to serum proteins. nih.govdoi.org The binding of auranofin to plasma proteins, particularly albumin, is a key factor in its transport and distribution throughout the body.

Albumin Binding

Serum albumin is the primary carrier protein for auranofin in the bloodstream. nih.gov Extensive research, including studies utilizing advanced analytical techniques like electrospray ionization mass spectrometry (ESI-MS), has elucidated the specific nature of this interaction. nih.govdrugbank.com

The binding process is not a simple non-covalent association but rather a complex ligand-exchange reaction. nih.gov In this reaction, the 1-thio-D-glucopyranosato ligand is displaced from the gold(I) center of the auranofin molecule. Subsequently, the remaining (triethylphosphine)gold(I) moiety, [(Et3P)Au]+, forms a covalent bond with the protein. nih.gov

The principal binding site for this gold complex on human serum albumin is the free thiol group (-SH) of the Cysteine-34 (Cys-34) residue. doi.org This high affinity for sulfhydryl groups is a characteristic feature of gold(I) compounds. The reaction results in the formation of a stable albumin-[(S)-Au(PEt3)] adduct. There is also evidence suggesting the potential for auranofin to form S-Au-S bridges between two cysteine residues within a protein. nih.gov

| Kinetic Phase | Parameter | Value |

|---|---|---|

| Fast Phase | Rate Constant (k₁) | 3.4 ± 0.3 x 10⁻² s⁻¹ |

| Slow Phase | Rate Constant (k₂) | 2.3 ± 0.3 x 10⁻³ s⁻¹ |

| Physiological Conditions | Predicted Second-Order Rate Constant | 8 ± 2 x 10² M⁻¹ s⁻¹ |

| Characteristic | Description |

|---|---|

| Primary Binding Protein | Serum Albumin |

| Binding Mechanism | Covalent bond formation via ligand exchange |

| Primary Binding Site | Thiol group of Cysteine-34 (Cys-34) |

| Bound Moiety | (Triethylphosphine)gold(I) |

| Resulting Adduct | Albumin-[(S)-Au(PEt3)] |

Furthermore, studies in animal models of arthritis have shown that treatment with auranofin can significantly enhance depressed plasma albumin concentrations, suggesting a potential modulatory effect on protein synthesis or turnover in inflammatory states.

Globulin Binding

The binding dynamics of auranofin with globulins are less extensively characterized compared to its well-documented interactions with albumin. While albumin is considered the major carrier, interactions with other plasma proteins, including the various classes of globulins (alpha, beta, and gamma), may also occur.

Clinical studies in patients with rheumatoid arthritis have provided some indirect evidence of interaction. Treatment with auranofin has been observed to cause a decrease in the levels of alpha2-globulins. nih.gov This change in the concentration of a specific globulin fraction suggests a pharmacodynamic effect of the drug, although it does not provide detailed information on the direct binding kinetics or affinity. Further research is required to fully elucidate the nature and significance of auranofin's binding to different globulins in biological fluids.

Advanced Analytical and Methodological Approaches in Gold, 1 Thio D Glucopyranosato O2,s1 Research

Spectroscopic Techniques for Characterization and Interaction Studies (e.g., X-ray Absorption Spectroscopy (XAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS))

Spectroscopic methods are fundamental in detecting the gold atom, allowing for precise quantification and characterization of the compound and its derivatives in complex biological matrices.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting gold at ultra-trace levels (parts per trillion). cd-bioparticles.com In research involving the compound, ICP-MS is frequently coupled with separation techniques like liquid chromatography (LC) or capillary electrophoresis (CE) to perform speciation analysis. This approach allows for the separation and quantification of the intact compound from its metabolites or protein adducts. rsc.orgnih.gov Studies have successfully used LC/ICP-MS to analyze the compound and its adducts with endogenous thiols, such as glutathione (B108866) and human serum albumin, providing insights into its ligand exchange reactions in biological systems. rsc.orgresearchgate.net Speciation analysis using ICP-MS has revealed that the compound has a greater affinity for proteins than for nucleic acids like DNA and RNA. nih.govmdpi.com Furthermore, by quantifying gold in cellular fractions, ICP-MS helps determine the compound's distribution and binding preferences within cells. nih.govnih.gov

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure of the gold atom. Techniques like Extended X-ray Absorption Fine Structure (EXAFS) are particularly valuable for determining the coordination environment of the gold(I) center. In a study of Seleno-auranofin, an analogue of the compound, EXAFS parameters demonstrated a linear P-Au-Se coordination environment, which is analogous to the P-Au-S structure of the parent compound. nih.gov This confirms the structural integrity and coordination geometry of the gold center, which is crucial for its interaction with biological targets. nih.gov

| Technique | Principle | Application in Compound Research | Key Findings |

|---|---|---|---|

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Detects and quantifies elements at trace levels based on their mass-to-charge ratio after ionization in a high-temperature plasma. cd-bioparticles.com | Quantification of total gold in cells and tissues; Speciation analysis of the compound and its metabolites when coupled with LC or CE. rsc.orgnih.govnih.gov | Revealed higher affinity for proteins over DNA/RNA; enabled tracking of ligand exchange reactions with thiols like glutathione. rsc.orgnih.gov |

| X-ray Absorption Spectroscopy (XAS) / EXAFS | Measures the absorption of X-rays to probe the local electronic and geometric structure around a specific atom. | Characterization of the gold(I) coordination environment in the compound and its analogues. nih.gov | Confirmed the linear P-Au-S/Se coordination geometry essential for its biological activity. nih.gov |

Crystallographic Studies for Structural Elucidation of Compound-Biomolecule Complexes

X-ray crystallography is an indispensable tool for visualizing the three-dimensional structure of the compound when bound to its biological targets at atomic resolution. These studies provide definitive evidence of binding sites and interaction mechanisms, which are critical for understanding its biological effects.

Detailed structural analysis of the compound itself has been conducted, revealing a layered crystal packing arrangement stabilized by weak hydrogen bonds and dispersive interactions. rsc.orgosti.gov More significantly, crystallographic studies have successfully elucidated the structures of the compound in complex with various proteins. For instance, the crystal structure of the compound encapsulated within ferritin nanocages has been solved, identifying the specific gold binding sites within the protein shell. nih.gov

Another study determined the crystal structures of the Pseudomonas aeruginosa virulence factor regulator (Vfr) in complex with the compound and its analogues. nih.gov The results showed that the gold(I) compounds bind to several surface-exposed cysteine residues (Cys20, Cys156, Cys183) without causing significant conformational changes to the protein dimer. nih.gov Similarly, the X-ray structure of trypanothione (B104310) reductase from Leishmania infantum in complex with the compound revealed a dual mechanism of enzyme inhibition. researchgate.net Such structural data provides a precise molecular basis for the compound's inhibitory activity against specific protein targets.

| Biomolecule Target | Crystallographic Resolution | Key Structural Findings | Reference |

|---|---|---|---|

| Ferritin (human H-chain and horse spleen) | 1.17 Å and 1.24 Å | Identified the specific gold binding sites within the ferritin nanocage. The overall protein conformation was not significantly affected by encapsulation. | nih.gov |

| P. aeruginosa Virulence factor regulator (Vfr) | Not specified | Gold(I) from the compound and its analogues binds to multiple surface cysteine residues (Cys20, Cys156, Cys183). | nih.gov |

| L. infantum Trypanothione Reductase | 3.5 Å | Provided a molecular basis for the compound's pronounced inhibition of this key parasitic enzyme. | researchgate.net |

Proteomic and Metabolomic Profiling in Response to Compound Treatment

Proteomic and metabolomic approaches provide a global, unbiased view of the cellular changes that occur following treatment with the compound. These "omics" technologies are powerful for identifying novel drug targets and understanding complex biological responses.

Proteomics research has shown that the compound induces significant changes in the cellular proteome. Using techniques like reverse phase protein array (RPPA) and mass spectrometry-based proteomics, studies have identified numerous proteins whose expression or phosphorylation state is altered by the compound. researchgate.net In lung cancer cells, proteomic analysis revealed that the compound inhibits the phosphorylation of key nodes in the PI3K/AKT/mTOR signaling pathway, including S6, 4EBP1, and AKT. researchgate.net In ovarian cancer cells, redox proteomic strategies have been employed to investigate the compound's effect on protein oxidation. nih.govnih.gov These analyses found altered redox states in hundreds of cysteine residues across the proteome, consistent with the compound's known inhibition of thioredoxin reductase and subsequent induction of oxidative stress. nih.govresearchgate.net

Metabolomics , the large-scale study of small molecules (metabolites), complements proteomics by providing a functional readout of the cellular state. While less extensively reported for this specific compound, metabolomic profiling is a valuable tool for assessing how it alters cellular metabolism. mdpi.com For example, NMR-based metabolomic analysis of ovarian cancer cells treated with the compound revealed significant dysregulation of glutathione metabolism. nih.gov

| Omics Approach | Cell Type Studied | Key Pathways/Proteins Affected | Reference |

|---|---|---|---|

| Proteomics (RPPA) | Lung Cancer Cells (Calu3, HCC366) | Inhibition of PI3K/AKT/mTOR signaling pathway (S6, 4EBP1, Rictor, mTOR, AKT). | researchgate.net |

| Redox Proteomics | Ovarian Cancer Cells (A2780) | Alteration of cysteine oxidation states in hundreds of proteins; impairment of mitochondrial functions and induction of ER stress. | nih.govnih.gov |

| Proteomics (2-DE & MS) | Ovarian Cancer Cells (A2780/R) | Altered expression of proteasome apparatus proteins and down-regulation of Thioredoxin-like protein 1. | unifi.it |

| Metabolomics (NMR) | Ovarian Cancer Cells (A2780) | Dysregulation of glutathione metabolism. | nih.gov |

Imaging Techniques (e.g., Transmission Electron Microscopy (TEM), Fluorescence Microscopy) for Subcellular Localization

Microscopy techniques are essential for visualizing the effects and distribution of the compound at the subcellular level.

Fluorescence Microscopy allows for the visualization of specific cellular components and processes. In studies of the compound, immunofluorescence microscopy has been used to monitor its effects on cellular structures and protein localization. For example, in SARS-CoV-2 infected cells, confocal fluorescence microscopy showed that the compound treatment led to a significant decrease in the size of intracellular clusters of the viral M protein, suggesting a blockage of viral particles at the cell membrane. nih.gov Fluorescence correlation spectroscopy (FCS), an advanced fluorescence technique, was used to demonstrate that the compound affects the diffusion of the ACE2 receptor in the plasma membrane. nih.gov

Transmission Electron Microscopy (TEM) offers high-resolution imaging capable of visualizing subcellular organelles and even large molecular complexes. While TEM is more commonly used to localize gold nanoparticles due to their high electron density, the principles can be applied to track gold-containing compounds that accumulate within specific cellular compartments. nih.govamericanelements.com The high atomic number of gold makes it inherently electron-dense, allowing for potential label-free detection within organelles like mitochondria or lysosomes if sufficient concentration is achieved.

| Imaging Technique | Application in Compound Research | Key Observations | Reference |

|---|---|---|---|

| Confocal Fluorescence Microscopy | Monitoring viral protein localization in infected cells treated with the compound. | Observed a six-fold decrease in intracellular viral M protein clusters, suggesting the compound blocks viral particles at the cell membrane. | nih.gov |